2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(phenoxyacetyl)acetohydrazide
Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(phenoxyacetyl)acetohydrazide, also known as DBH, is a chemical compound that has been extensively researched for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(phenoxyacetyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons against oxidative stress and inflammation, and the inhibition of pro-inflammatory cytokines and enzymes. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(phenoxyacetyl)acetohydrazide is its potential as a multi-targeted agent, meaning that it can inhibit multiple pathways involved in cancer cell proliferation, inflammation, and oxidative stress. Another advantage of this compound is its low toxicity, making it a potential candidate for cancer therapy and other applications. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(phenoxyacetyl)acetohydrazide research, including the investigation of its potential as a combination therapy with other anticancer agents, the development of more potent derivatives with improved solubility and bioavailability, and the exploration of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(phenoxyacetyl)acetohydrazide has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, this compound has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In neuroprotection, this compound has been shown to protect neurons against oxidative stress and inflammation, which are two major factors contributing to neurodegenerative diseases. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N'-(2-phenoxyacetyl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-8-14(2)20-15(11-26-17(20)9-13)10-18(23)21-22-19(24)12-25-16-6-4-3-5-7-16/h3-9,11H,10,12H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLWNWEEFNDDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NNC(=O)COC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.